

Spectroscopic Characterization of 1-methyl-1H-indole-2-carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: *1-methyl-1H-indole-2-carbohydrazide*

CAS No.: 56809-86-0

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This technical guide provides a detailed analysis of the expected spectroscopic data for the compound **1-methyl-1H-indole-2-carbohydrazide**. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and drug development.[1][2] This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally related compounds and established principles of spectroscopy.

Molecular Structure and Key Features

1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a prevalent scaffold in numerous pharmaceuticals.[3] Its structure comprises a 1-methylindole core with a carbohydrazide functional group at the 2-position. The molecular formula is $C_{10}H_{11}N_3O$, and the molecular weight is 189.21 g/mol.[1][4] The key structural features influencing its spectroscopic properties are the aromatic indole ring, the N-methyl group, the amide-like carbohydrazide moiety, and the terminal amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **1-methyl-1H-indole-2-carbohydrazide**, with chemical shifts referenced to tetramethylsilane (TMS).

^1H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the carbohydrazide group. The expected chemical shifts are influenced by the electron-donating effect of the methyl group and the electron-withdrawing nature of the carbohydrazide substituent.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-methyl-1H-indole-2-carbohydrazide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3 (indole)	~7.0 - 7.2	s	-
H-4 (indole)	~7.6 - 7.8	d	~8.0
H-5 (indole)	~7.1 - 7.3	t	~7.5
H-6 (indole)	~7.3 - 7.5	t	~7.5
H-7 (indole)	~7.5 - 7.7	d	~8.0
N-CH ₃	~3.8 - 4.0	s	-
-NH-NH ₂	~8.5 - 9.0	br s	-
-NH-NH ₂	~4.5 - 5.0	br s	-

Rationale for Predictions: The predicted shifts for the indole ring protons are based on data from similar indole derivatives.[5][6][7] The N-methyl signal is expected to be a sharp singlet in the downfield region due to the influence of the aromatic ring and the nitrogen atom.[8] The hydrazide protons are expected to be broad singlets and their chemical shifts can be highly

dependent on the solvent and concentration. The absence of a signal for the indole N-H proton, typically found around δ 11-12 ppm in related compounds, is a key distinguishing feature.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-methyl-1H-indole-2-carbohydrazide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	~160 - 165
C-2 (indole)	~135 - 140
C-3 (indole)	~102 - 105
C-3a (indole)	~128 - 130
C-4 (indole)	~120 - 122
C-5 (indole)	~122 - 124
C-6 (indole)	~120 - 122
C-7 (indole)	~110 - 112
C-7a (indole)	~137 - 139
N-CH ₃	~30 - 35

Rationale for Predictions: The chemical shift of the carbonyl carbon is expected in the typical range for amides. The indole carbon shifts are estimated based on data for 1-methylindole and other 2-substituted indoles.[9] The presence of the N-methyl group will influence the chemical shifts of the surrounding carbons, particularly C-2 and C-7a.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-methyl-1H-indole-2-carbohydrazide** is expected to show characteristic

absorption bands for the N-H and C=O groups of the hydrazide moiety, as well as vibrations from the aromatic indole ring.

Table 3: Predicted IR Absorption Bands for **1-methyl-1H-indole-2-carbohydrazide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (hydrazide)	3350 - 3250	Medium - Strong
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic, N-CH ₃)	2950 - 2850	Medium
C=O stretch (amide I)	1680 - 1650	Strong
N-H bend (amide II)	1620 - 1580	Medium
C=C stretch (aromatic)	1600 - 1450	Medium - Strong
C-N stretch	1400 - 1200	Medium

Rationale for Predictions: The N-H stretching vibrations of the terminal NH₂ group of the hydrazide are expected as one or two bands in the 3350-3250 cm⁻¹ region. A strong absorption for the carbonyl group (Amide I band) is predicted around 1680-1650 cm⁻¹. The N-H bending (Amide II band) and aromatic C=C stretching vibrations will also be prominent.^{[5][6]} A key feature will be the absence of the sharp N-H stretching band around 3400 cm⁻¹ that is characteristic of the indole N-H.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-methyl-1H-indole-2-carbohydrazide**, the molecular ion peak and characteristic fragment ions can be predicted.

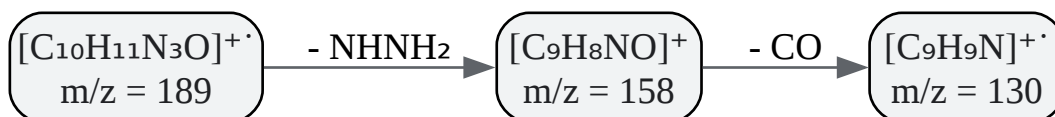
Table 4: Predicted Key Mass Spectrometry Peaks for **1-methyl-1H-indole-2-carbohydrazide**

m/z	Ion
189	$[M]^{+\cdot}$ (Molecular Ion)
158	$[M - \text{NHNH}_2]^+$
130	$[1\text{-methylindole}]^+$
103	$[\text{C}_7\text{H}_5\text{N}]^+$

Rationale for Predictions: The molecular ion peak $[M]^{+\cdot}$ is expected at m/z 189, corresponding to the molecular weight of the compound. A prominent fragment would likely arise from the cleavage of the C-N bond between the carbonyl group and the hydrazine moiety, resulting in the loss of a neutral NHNH_2 fragment (31 Da) to give an ion at m/z 158. Further fragmentation could lead to the formation of the stable 1-methylindole cation at m/z 130.

Illustrative Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **1-methyl-1H-indole-2-carbohydrazide** in an electron ionization (EI) mass spectrometer.



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Caption: Predicted major fragmentation pathway of **1-methyl-1H-indole-2-carbohydrazide**.

Experimental Protocols

To obtain the actual spectroscopic data for **1-methyl-1H-indole-2-carbohydrazide**, the following standard experimental procedures are recommended.

Synthesis

A common synthetic route to **1-methyl-1H-indole-2-carbohydrazide** involves the esterification of 1-methyl-1H-indole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester with hydrazine hydrate in an alcoholic solvent.[1]



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Caption: General synthetic scheme for **1-methyl-1H-indole-2-carbohydrazide**.

NMR Spectroscopy Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 14 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds.

IR Spectroscopy Acquisition

- Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

Mass Spectrometry Acquisition

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- EI-MS Parameters:
 - Ionization energy: 70 eV.
 - Mass range: m/z 40 - 500.
- ESI-MS Parameters:
 - Sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.
 - Operate in positive ion mode.

Conclusion

This guide provides a comprehensive prediction of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **1-methyl-1H-indole-2-carbohydrazide**. These synthesized data, based on the analysis of closely related compounds, offer a valuable reference for researchers working with this molecule, aiding in its identification, characterization, and quality control during synthesis and subsequent applications. The provided experimental protocols outline the standard methods for acquiring actual spectroscopic data.

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